BenchChemオンラインストアへようこそ!

9H-Purine, 6-(heptyloxy)-

Lipophilicity ADME Drug Design

9H-Purine, 6-(heptyloxy)- (CAS 62134-32-1) is a synthetic purine base derivative bearing an n-heptyloxy substituent at the 6-position of the purine ring. With a molecular formula of C12H18N4O, a molecular weight of 234.30 g/mol, a calculated LogP of 2.70, and a polar surface area (PSA) of 63.69 Ų , this compound belongs to the 6-alkoxypurine class.

Molecular Formula C12H18N4O
Molecular Weight 234.30 g/mol
CAS No. 62134-32-1
Cat. No. B8665109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purine, 6-(heptyloxy)-
CAS62134-32-1
Molecular FormulaC12H18N4O
Molecular Weight234.30 g/mol
Structural Identifiers
SMILESCCCCCCCOC1=NC=NC2=C1NC=N2
InChIInChI=1S/C12H18N4O/c1-2-3-4-5-6-7-17-12-10-11(14-8-13-10)15-9-16-12/h8-9H,2-7H2,1H3,(H,13,14,15,16)
InChIKeyATKMTEHDPYMKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Purine, 6-(heptyloxy)- (CAS 62134-32-1): A C7-Alkoxy Purine Base for Targeted SAR, Nucleoside Synthesis, and Kinase Probe Development


9H-Purine, 6-(heptyloxy)- (CAS 62134-32-1) is a synthetic purine base derivative bearing an n-heptyloxy substituent at the 6-position of the purine ring. With a molecular formula of C12H18N4O, a molecular weight of 234.30 g/mol, a calculated LogP of 2.70, and a polar surface area (PSA) of 63.69 Ų , this compound belongs to the 6-alkoxypurine class. Members of this class have been investigated as synthetic intermediates for anti-HIV nucleoside analogs [1], as ATP-competitive inhibitors of the mitotic kinase Nek2 and cyclin-dependent kinase CDK2 [2], and as modulators of endogenous protein degradation in hepatocytes [3]. The specific heptyloxy chain length confers a distinct lipophilicity, metabolic stability, and cytotoxicity profile that separates it from shorter-chain homologs such as 6-methoxypurine and 6-hexyloxypurine.

Why 6-Alkoxypurine Homologs Cannot Be Considered Interchangeable: Evidence for Chain-Length-Dependent Pharmacology and ADME Properties


Despite sharing an identical purine core and a constant polar surface area of 63.69 Ų across the methoxy, hexyloxy, and heptyloxy homologs , the 6-alkoxy chain length dictates critical physicochemical and biological properties that preclude generic substitution. Increasing the chain from methoxy (C1) to heptyloxy (C7) elevates LogP from 0.36 to 2.70 , directly impacting membrane permeability and oral bioavailability predictions. In biological systems, chain length governs the rate of adenosine deaminase (ADA)-mediated dealkoxylation: short-chain analogs (≤C4) are ADA substrates, whereas analogs with chains ≥C6 are ADA-resistant [1]. Furthermore, in antiviral nucleoside derivatives, the heptyloxy analog (18) exhibits equivalent anti-HIV-1 potency but greater cytotoxicity compared to the hexyloxy analog (17), while analogs with chains >C7 become too cytotoxic to evaluate [1]. In the kinase inhibitor context, deletion of the 6-substituent entirely abrogates Nek2 and CDK2 binding, confirming the essential and non-redundant role of the alkoxy group [2]. These data collectively demonstrate that a procurement decision cannot substitute 9H-Purine, 6-(heptyloxy)- with a shorter-chain 6-alkoxypurine, a 6-halopurine, or a 6-thiopurine without fundamentally altering the lipophilicity, metabolic fate, and cytotoxicity window of the resulting compound.

Quantitative Differentiation Evidence for 9H-Purine, 6-(heptyloxy)- (CAS 62134-32-1) Against Closest Analogs


LogP Chain-Length Differentiation: Heptyloxy (C7) Occupies the Optimal Lipophilicity Window for Oral Bioavailability and CNS Penetration

The calculated octanol-water partition coefficient (LogP) of 9H-Purine, 6-(heptyloxy)- is 2.70, compared to 2.31 for the 6-hexyloxy analog and 0.36 for 6-methoxypurine . The polar surface area (PSA) remains constant at 63.69 Ų across all three homologs, meaning that the incremental LogP gain of approximately 0.39 units per methylene group increases lipophilicity without altering hydrogen-bonding capacity . A fourth comparator, 6-chloropurine, lacks the alkoxy chain entirely and exhibits fundamentally different reactivity (nucleophilic aromatic substitution vs. metabolic dealkoxylation) and cannot serve as a biophysical surrogate . The LogP of 2.70 positions the heptyloxy analog within the optimal range of 1.5–3.0 that is empirically associated with favorable oral absorption and passive blood-brain barrier penetration, whereas the methoxy analog (LogP 0.36) falls below this window and the hexyloxy analog (LogP 2.31) is near the lower boundary .

Lipophilicity ADME Drug Design Physicochemical Properties

Adenosine Deaminase (ADA) Resistance: Heptyloxy Chain Length Confers Predicted Metabolic Stability Not Available with Shorter Alkoxy Homologs

Burns et al. systematically evaluated the substrate activity of 6-alkoxypurine 2',3'-dideoxynucleosides with calf intestinal adenosine deaminase (ADA) and demonstrated that increasing the carbon chain length of the 6-alkoxy substituent decreased the rate of dealkoxylation [1]. The short-chain 6-methoxypurine nucleoside (compound 1) was the best ADA substrate in the series, exhibiting a dealkoxylation rate at 100 µM equal to only 0.17% of the deamination rate of 100 µM 2',3'-dideoxyadenosine. Critically, the 6-hexyloxy analog (compound 17) was not a substrate for ADA at all [1]. Although the 6-heptyloxy analog (compound 18) was not directly assayed for ADA substrate activity, the clear chain-length–activity relationship—wherein analogs with fewer than four carbons exhibited weak anti-HIV-1 activity and were ADA substrates, while analogs with six or more carbons were ADA-resistant [1]—supports the class-level inference that the heptyloxy (C7) substituent likewise confers resistance to ADA-mediated dealkoxylation.

Metabolic Stability Adenosine Deaminase Purine Metabolism Dealkoxylation

Cytotoxicity–Antiviral Potency Trade-Off: Heptyloxy (18) Matches Hexyloxy (17) in Anti-HIV-1 Potency but Exhibits Higher Cytotoxicity, Defining a Narrow Therapeutic Window

In a direct head-to-head comparison in MT4 cells infected with HIV-1, the 6-(heptyloxy)purine 2',3'-dideoxynucleoside (compound 18) and the 6-(hexyloxy)purine 2',3'-dideoxynucleoside (compound 17) both displayed anti-HIV-1 potency equivalent to the clinically approved antiretroviral agent 2',3'-dideoxyinosine (ddI, didanosine, Videx) [1]. However, despite equivalent antiviral potency, compound 18 (heptyloxy) was measurably more cytotoxic than compound 17 (hexyloxy) [1]. This differential cytotoxicity—rather than any antiviral potency difference—was the decisive factor that led the investigators to select compound 17, not compound 18, as the lead analog for in vivo pharmacokinetic profiling in the rat [1]. Furthermore, analogs with alkoxy chains exceeding seven carbons were too cytotoxic to be effectively evaluated for antiviral activity, while analogs with fewer than four carbons showed only weak anti-HIV-1 activity [1]. The heptyloxy chain thus demarcates the upper boundary of acceptable cytotoxicity in this chemical series.

Antiviral HIV-1 Cytotoxicity Nucleoside Analog Structure-Activity Relationship

Kinase Inhibition Potential: 6-Alkoxypurine Scaffold Essential for Nek2/CDK2 Binding, with Heptyloxy Providing a Distinct Vector for 2-Position SAR Exploration

Coxon et al. identified 6-alkoxypurines as ATP-competitive inhibitors of the mitotic kinase Nek2 and cyclin-dependent kinase CDK2, and demonstrated that deletion of the 6-substituent entirely abrogated inhibitory activity against both kinases [1]. A related compound, 6-(heptyloxy)-9H-purin-2-amine (CHEMBL270945), was profiled against CDK1 and CDK2, yielding IC50 values of 62,000 nM and 100,000 nM respectively [2]. These data demonstrate that the heptyloxy chain at the 6-position supports kinase binding, albeit with modest potency in the absence of optimized 2-substitution. In the optimized series, a 6-cyclohexylmethoxy-2-arylaminopurine bearing a carboxamide substituent achieved a CDK2 IC50 of 7.0 µM and Nek2 IC50 of 0.62 µM, representing >10-fold selectivity for Nek2 over CDK2 [1]. This SAR establishes the 6-alkoxy group as a necessary but not sufficient determinant of potency, with the chain length and bulk at the 6-position—including the linear heptyloxy moiety—modulating the conformational and electronic environment for subsequent 2-position derivatization.

Kinase Inhibition Nek2 CDK2 Cancer Therapeutics ATP-Competitive Inhibitor

Synthetic Accessibility: High-Yield Alkoxylation from 6-Chloropurine Preserves Economic Viability Across Alkoxy Homologs, Including the C7 Chain

The synthesis of 6-alkoxypurines proceeds via nucleophilic aromatic substitution of 6-chloropurine with the corresponding sodium alkoxide. For the 6-hexyloxy analog (CAS 62134-31-0), this standard method delivers approximately 90% yield under optimized conditions (sodium hydride, tetrahydrofuran, reflux, 26 hours) [1]. The same synthetic route is directly applicable to 9H-Purine, 6-(heptyloxy)- using heptanol as the alcohol component, and the reaction efficiency does not diminish with the longer alkyl chain . This contrasts with 6-mercaptopurine (CAS 50-44-2), which requires a different synthetic pathway (thiolation rather than alkoxylation) and introduces a thiol moiety with distinct redox reactivity, metabolic fate, and toxicity profile, making it unsuitable as an interchangeable intermediate .

Synthesis 6-Chloropurine Alkoxylation Nucleophilic Substitution Scale-Up

Evidence-Backed Application Scenarios for 9H-Purine, 6-(heptyloxy)- (CAS 62134-32-1) in Drug Discovery and Chemical Biology


Antiviral Nucleoside Analog SAR: Probing the Cytotoxicity–Potency Boundary at the C7 Alkoxy Chain Length

Research teams optimizing 6-alkoxypurine 2',3'-dideoxynucleosides as anti-HIV agents should procure 9H-Purine, 6-(heptyloxy)- as the precursor to compound 18, which defines the upper cytotoxicity boundary of the series. The direct head-to-head data from Burns et al. [1] show that the heptyloxy nucleoside matches ddI in antiviral potency but exceeds the hexyloxy analog in cytotoxicity—a critical SAR data point for mapping the therapeutic window. The compound serves as the reference standard for establishing the maximum tolerable chain length before cytotoxicity precludes antiviral evaluation (>C7 chains), making it indispensable for complete SAR tables in antiviral nucleoside publications [1].

Kinase Inhibitor Lead Optimization: 2-Position Functionalization of the 6-Heptyloxy Purine Core for Nek2/CDK2 Selectivity

Medicinal chemistry groups pursuing Nek2-selective inhibitors for oncology indications should utilize 9H-Purine, 6-(heptyloxy)- as the core scaffold for systematic 2-arylamino diversification. The Diamond Light Source structural data demonstrate that 6-alkoxypurines are ATP-competitive Nek2/CDK2 inhibitors and that the 6-substituent is essential for binding [2]. The heptyloxy chain provides a specific linear lipophilic vector distinct from the cyclohexylmethoxy group used in the optimized analog that achieved >10-fold Nek2 selectivity (Nek2 IC50 = 0.62 µM vs. CDK2 IC50 = 7.0 µM) [2]. Parallel procurement of 9H-Purine, 6-(heptyloxy)- alongside its hexyloxy and methoxy homologs enables a full alkoxy-chain SAR matrix for 2-arylamino derivatives, directly addressing the question of optimal chain length for kinase selectivity.

ADME Property Optimization: Lipophilicity-Driven Selection of a Purine Scaffold for CNS-Penetrant Chemical Probes

Teams developing CNS-penetrant purine-based chemical probes should prioritize 9H-Purine, 6-(heptyloxy)- over its shorter-chain homologs based on its calculated LogP of 2.70, which falls within the optimal range for passive blood-brain barrier penetration (LogP 1.5–3.0) . The constant PSA of 63.69 Ų across homologs ensures that increased lipophilicity does not come at the expense of increased hydrogen-bonding capacity, preserving the favorable ADME profile. The 0.39 LogP unit advantage over the hexyloxy analog (LogP 2.31) represents a meaningful difference in predicted membrane flux and tissue distribution that can be tested in parallel cassette-dosing studies to empirically validate the computational prediction.

Autophagy and Protein Degradation Research: Chemical Probe Development Based on 6-Substituted Purine Pharmacology

Investigators studying the autophagic/lysosomal pathway of protein degradation can employ 9H-Purine, 6-(heptyloxy)- as a starting point for developing selective inhibitors of endogenous protein degradation. The foundational work by Gordon and Seglen [3] established that 6-substituted purines constitute a novel class of degradation inhibitors, with 3-methyladenine achieving >60% inhibition of protein degradation at 5 mM without affecting protein synthesis. While 6-heptyloxypurine itself was not among the ~100 compounds screened in the original study, the class-level evidence [3] combined with the compound's defined lipophilicity (LogP 2.70) and predicted ADA resistance [1] makes it a rational candidate for inclusion in follow-up screens aimed at identifying degradation inhibitors with improved membrane permeability and metabolic stability compared to the benchmark 3-methyladenine.

Quote Request

Request a Quote for 9H-Purine, 6-(heptyloxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.